REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.O>CC(C)=O>[F:8][C:4]1[CH:3]=[C:2]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)[CH:7]=[CH:6][CH:5]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
CUSTOM
|
Details
|
The reaction flask was flushed with nitrogen and minor flow
|
Type
|
CUSTOM
|
Details
|
to degas the reaction system
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
ADDITION
|
Details
|
the catalyst palladium acetate (0.1 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The temperature has increased of few degrees
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled down
|
Type
|
ADDITION
|
Details
|
poured on cold water
|
Type
|
FILTRATION
|
Details
|
the precipitated gray solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The raw product was recrystallized from ethanol (500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |